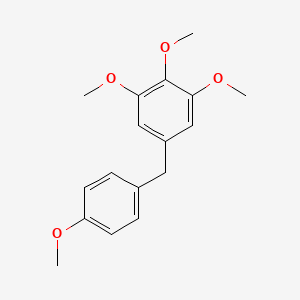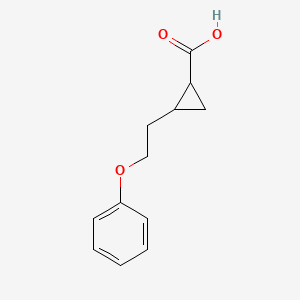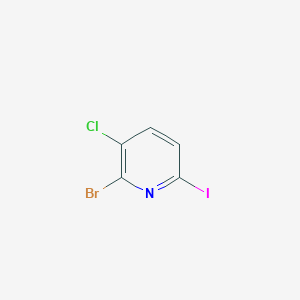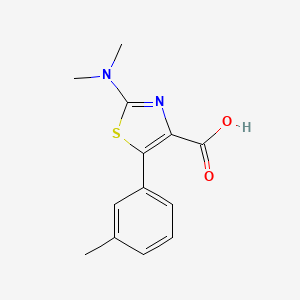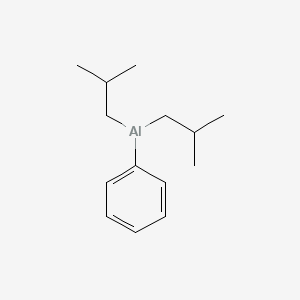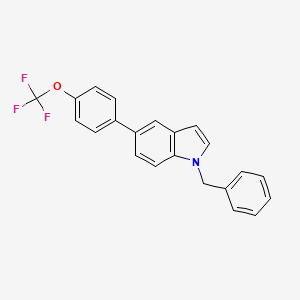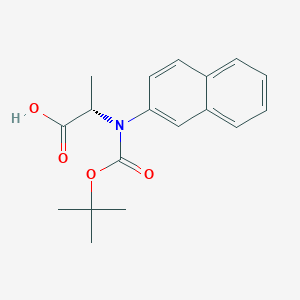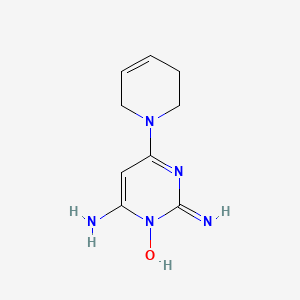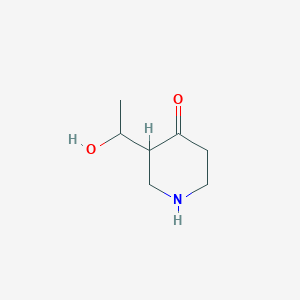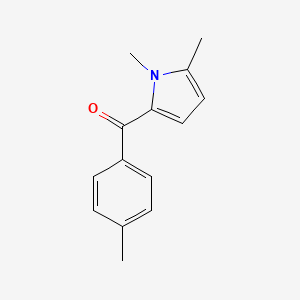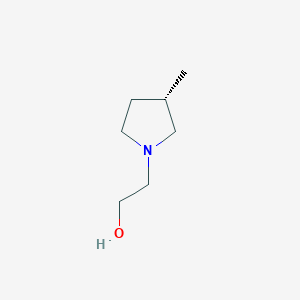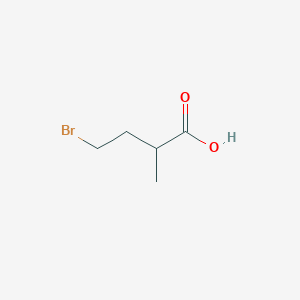![molecular formula C11H11N5O2 B8528727 methyl 3-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate](/img/structure/B8528727.png)
methyl 3-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate
描述
Methyl 3-(1H-tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate is a heterocyclic compound that contains both a tetrazole and a cyclopenta[c]pyridine moietyThe tetrazole ring is known for its stability and ability to mimic carboxylic acids, making it a valuable scaffold in drug design .
准备方法
The synthesis of methyl 3-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments .
化学反应分析
Methyl 3-(1H-tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the tetrazole ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
科学研究应用
Methyl 3-(1H-tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s tetrazole ring can interact with biological targets, making it useful in drug discovery and development.
作用机制
The mechanism of action of methyl 3-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate involves its interaction with molecular targets in biological systems. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors. This binding can inhibit or activate specific pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar compounds include other tetrazole-containing heterocycles, such as:
5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole: Known for its biological activities.
3-((1H-tetrazol-5-yl)methyl)pyridine: Used in coordination chemistry.
Methyl 3-(1H-tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate is unique due to its specific combination of a tetrazole and a cyclopenta[c]pyridine moiety, which imparts distinct chemical and biological properties .
属性
分子式 |
C11H11N5O2 |
|---|---|
分子量 |
245.24 g/mol |
IUPAC 名称 |
methyl 3-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate |
InChI |
InChI=1S/C11H11N5O2/c1-18-11(17)8-3-2-7-4-10(12-5-9(7)8)16-6-13-14-15-16/h4-6,8H,2-3H2,1H3 |
InChI 键 |
ZGSDOLPHCIEKRK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CCC2=CC(=NC=C12)N3C=NN=N3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
